molecular formula C11H13BrOS B13212224 3-(4-Bromophenyl)-2-methylthiolan-3-ol

3-(4-Bromophenyl)-2-methylthiolan-3-ol

Cat. No.: B13212224
M. Wt: 273.19 g/mol
InChI Key: SFPZHFWQAIRGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-methylthiolan-3-ol is an organic compound characterized by the presence of a bromophenyl group attached to a thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-methylthiolan-3-ol typically involves the reaction of 4-bromobenzyl bromide with a thiol compound under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, leading to the formation of the thiolan ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and solvents can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The thiolan ring can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-methylthiolan-3-ol is unique due to its specific combination of a bromophenyl group and a thiolan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(4-bromophenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C11H13BrOS/c1-8-11(13,6-7-14-8)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3

InChI Key

SFPZHFWQAIRGHG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.